

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Spexin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX) is a highly conserved neuropeptide that has emerged as a significant regulator of various physiological processes, including energy homeostasis, reproduction, and stress responses.[1][2] Central administration of **Spexin** via intracerebroventricular (ICV) injection has been shown to reduce food intake and body weight, highlighting its potential as a therapeutic target for metabolic disorders.[1][3][4] These application notes provide a comprehensive protocol for the ICV injection of **Spexin** in mice, along with methods for assessing its effects on feeding behavior and hypothalamic gene expression. The information is intended to guide researchers in the consistent and effective application of this neuropeptide in a research setting.

Introduction

Spexin, a 14-amino acid peptide, exerts its biological functions primarily through the activation of galanin receptor type II (GALR2) and type III (GALR3).[5][6][7] It is notably absent in its interaction with galanin receptor type I (GALR1).[5][6] The signaling pathways initiated by **Spexin** binding are G-protein coupled; GALR2 is associated with stimulatory Gq signaling, while GALR3 is linked to inhibitory Gi signaling.[7][8] In the hypothalamus, a key regulatory center for appetite and energy balance, **Spexin** has been shown to modulate the expression of crucial neuropeptides such as pro-opiomelanocortin (POMC), neuropeptide Y (NPY), and



agouti-related peptide (AgRP).[1][3][7] This modulation of hypothalamic circuits underlies **Spexin**'s observed effects on reducing food consumption and body weight.

Data Presentation

Table 1: Effects of Intracerebroventricular Spexin Injection on Food Intake and Body Weight in Mice

Dosage (Mouse)	Change in Food Intake	Change in Body Weight	Duration of Effect	Reference
10 μg	Significant decrease	Significant decrease	24 hours	[1][4][9]
1 nmol	Significant decrease	Not specified	Up to 8 hours	[4]
0.01 - 1 nmol	Dose-dependent decrease	Not specified	1-2 hours	[4]

Table 2: Effects of Intracerebroventricular Spexin Injection on Hypothalamic Gene Expression in Mice

Dosage (Mouse)	Target Gene	Change in mRNA Expression	Time Point	Reference
10 μg	POMC	Significantly increased	Not specified	[1]
10 μg	AgRP	No significant change	Not specified	[1]
1 nmol	NPY	Decreased	Not specified	[4]
1 nmol	AgRP	Decreased	Not specified	[4]
1 nmol	NPY5R	Decreased	Not specified	[4]
1 nmol	GHSR	Decreased	Not specified	[4]



Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol describes the stereotaxic implantation of a guide cannula for repeated ICV injections into the lateral ventricle of a mouse.

Materials:

- Spexin peptide (lyophilized)
- · Sterile artificial cerebrospinal fluid (aCSF) or saline
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Stereotaxic apparatus
- Guide cannula and dummy cannula
- Surgical drill
- Dental cement
- Surgical screws
- Injection pump and syringe
- Hamilton syringe

Procedure:

- Preparation of **Spexin** Solution: Reconstitute lyophilized **Spexin** in sterile aCSF or saline to the desired stock concentration. Aliquot and store at -80°C. On the day of injection, thaw an aliquot and dilute to the final injection concentration.
- Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.[10]
 Place the mouse in the stereotaxic frame, ensuring the head is level.



- · Surgical Procedure:
 - Shave the fur on the head and clean the area with an antiseptic solution.
 - Make a midline incision on the scalp to expose the skull.
 - Identify the bregma and lambda landmarks.
 - Using the stereotaxic arm, determine the coordinates for the lateral ventricle. A common set of coordinates from bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 to -3.0 mm.[6][11]
 - Drill a small hole through the skull at the determined coordinates.
 - Implant the guide cannula to the target depth.
 - Secure the cannula to the skull using dental cement and surgical screws.
 - Insert a dummy cannula to keep the guide cannula patent.
 - Allow the animal to recover for at least one week before injections.
- Intracerebroventricular Injection:
 - Gently restrain the mouse and remove the dummy cannula.
 - Connect the injection syringe to the internal cannula and insert it into the guide cannula.
 - \circ Infuse the **Spexin** solution (typically 1-5 μL) at a slow rate (e.g., 0.5 μL/min) using an injection pump.
 - Leave the injector in place for an additional minute to prevent backflow.
 - Slowly withdraw the injector and replace the dummy cannula.

Protocol 2: Assessment of Feeding Behavior

This protocol outlines the measurement of food intake following ICV injection of **Spexin**.



Materials:

- Standard rodent chow
- High-fat diet (optional, for specific studies)
- Metabolic cages or standard cages with food hoppers
- Analytical balance

Procedure:

- Acclimation: House mice individually and allow them to acclimate to the caging and feeding conditions for several days.
- Baseline Measurement: Measure and record the baseline food intake and body weight for at least 24 hours prior to the injection.
- ICV Injection: Administer **Spexin** or vehicle control via the implanted cannula as described in Protocol 1.
- Post-injection Monitoring: Immediately after the injection, return the mouse to its cage with a pre-weighed amount of food.
- Data Collection: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[1][4] Also, record the body weight of the animal at the 24-hour time point.
- Analysis: Calculate the change in food intake and body weight compared to the baseline and the vehicle-treated control group. For more detailed analysis, specialized equipment can be used to monitor meal patterns, including meal size, duration, and frequency.[12]

Protocol 3: Quantitative PCR (qPCR) for Hypothalamic Gene Expression

This protocol describes the analysis of changes in the expression of key appetite-regulating genes in the hypothalamus following **Spexin** ICV injection.



Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., POMC, AgRP, NPY) and a housekeeping gene (e.g., GAPDH, β-actin)
- qPCR instrument

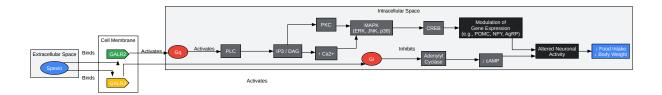
Procedure:

- Tissue Collection: At a predetermined time point after ICV injection, euthanize the mouse and rapidly dissect the hypothalamus. Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.
- RNA Extraction: Extract total RNA from the hypothalamic tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
 - Perform the qPCR reaction in a real-time PCR detection system.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).



 \circ Calculate the relative fold change in gene expression using the $\Delta\Delta$ Ct method, comparing the **Spexin**-treated group to the vehicle-treated control group.

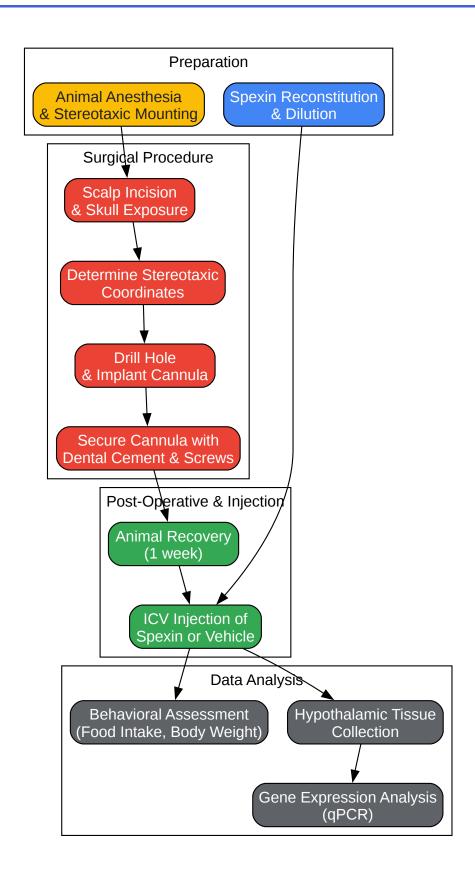
Mandatory Visualization



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Caption: **Spexin** signaling pathway in a central neuron.





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Caption: Experimental workflow for ICV injection of **Spexin** and subsequent analysis.



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